molecular formula C26H22N4O6 B11445775 ethyl 6-(1-benzofuran-2-carbonylimino)-7-(2-methoxyethyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate

ethyl 6-(1-benzofuran-2-carbonylimino)-7-(2-methoxyethyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate

Cat. No.: B11445775
M. Wt: 486.5 g/mol
InChI Key: SUNPENJCMBTQQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 6-(1-benzofuran-2-carbonylimino)-7-(2-methoxyethyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate is a useful research compound. Its molecular formula is C26H22N4O6 and its molecular weight is 486.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Ethyl 6-(1-benzofuran-2-carbonylimino)-7-(2-methoxyethyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate is a complex organic compound notable for its diverse biological activities and potential therapeutic applications. This article synthesizes current research findings regarding its biological activity, including its mechanisms of action, efficacy in various assays, and potential clinical implications.

Chemical Structure and Properties

The compound belongs to the class of triazatricyclo compounds characterized by intricate nitrogen-containing heterocycles. Its structural complexity is reflected in its molecular formula and weight:

PropertyValue
Molecular FormulaC26H28N4O4
Molecular Weight420.46 g/mol

The compound's structure includes multiple functional groups that contribute to its chemical reactivity and biological activity.

Research indicates that the biological effects of this compound are primarily mediated through its interaction with specific enzymes and cellular pathways. In particular:

  • Enzyme Inhibition : The compound has been evaluated for its inhibitory effects on various enzymes critical in metabolic pathways. For instance, studies have shown that derivatives of benzofuran compounds can inhibit α-glucosidase activity, leading to potential applications in managing diabetes by controlling blood sugar levels .
  • Cytotoxicity : The cytotoxic effects of this compound have been tested against various cancer cell lines. Results indicated that certain derivatives exhibit significant cytotoxicity without affecting normal cells at concentrations below 150 µM .

In Vitro Studies

  • α-Glucosidase Inhibition :
    • Compounds derived from benzofuran have shown IC50 values ranging from 40.6 µM to 164.3 µM, significantly more effective than the standard drug acarbose (IC50 = 750 µM) .
    • The most active compounds demonstrated competitive inhibition with a binding affinity (K) of approximately 38 µM.
  • Cytotoxic Activity :
    • A selection of compounds was tested for cytotoxicity against the 3T3 cell line using the MTT assay:
    CompoundCytotoxicity (IC50 µM)
    8e>150
    8l>150
    8f>150
    8n>150
    These results indicate a promising safety profile for further development .

Molecular Docking Studies

Molecular docking simulations have elucidated the binding modes of these compounds within the active sites of target enzymes. For example, the most potent inhibitors were shown to stabilize enzyme domains effectively, suggesting a strong interaction that could be exploited for therapeutic purposes .

Case Studies and Applications

Several studies have highlighted the potential applications of this compound in medicinal chemistry:

  • Antidiabetic Agents : The ability to inhibit α-glucosidase suggests that this compound could be developed as an antidiabetic medication aimed at controlling postprandial blood glucose levels.
  • Anticancer Therapeutics : Given its cytotoxic properties against cancer cell lines while sparing normal cells, further exploration into its use as an anticancer agent is warranted.

Properties

Molecular Formula

C26H22N4O6

Molecular Weight

486.5 g/mol

IUPAC Name

ethyl 6-(1-benzofuran-2-carbonylimino)-7-(2-methoxyethyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate

InChI

InChI=1S/C26H22N4O6/c1-3-35-26(33)18-15-17-22(27-21-10-6-7-11-29(21)25(17)32)30(12-13-34-2)23(18)28-24(31)20-14-16-8-4-5-9-19(16)36-20/h4-11,14-15H,3,12-13H2,1-2H3

InChI Key

SUNPENJCMBTQQC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=C(N=C3C=CC=CN3C2=O)N(C1=NC(=O)C4=CC5=CC=CC=C5O4)CCOC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.